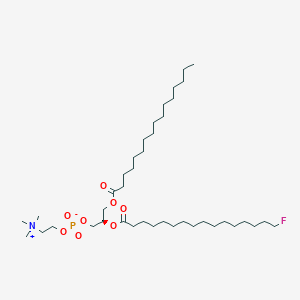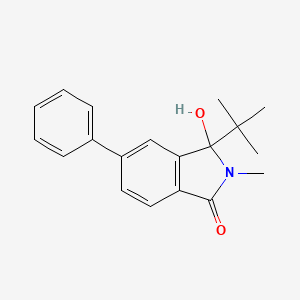
1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine is a synthetic phospholipid analog. It is structurally similar to dipalmitoylphosphatidylcholine but features a fluorine atom at the 16th position of the sn-2 palmitoyl chain.
Preparation Methods
The synthesis of 1-palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine involves several steps:
Synthesis of 16-fluoropalmitic acid: This is achieved by fluorinating 16-hydroxypalmitic acid using diethylaminosulfur trifluoride.
Formation of 1-palmitoyl-2-(16-fluoropalmitoyl)-phosphatidylcholine: The fluorinated fatty acid is then esterified to the sn-2 position of 1-palmitoyl lysophosphatidylcholine.
Chemical Reactions Analysis
1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The fluorinated fatty acid chain can be oxidized under specific conditions, although the presence of fluorine may influence the reaction pathway.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of different derivatives.
Common reagents and conditions for these reactions include oxidizing agents, nucleophiles, and specific enzymes such as phospholipases.
Scientific Research Applications
1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers. The fluorine atom induces specific structural changes, such as the formation of interdigitated bilayers, which can affect membrane properties and protein interactions . The compound can also activate peroxisome proliferator-activated receptors, influencing lipid metabolism and gene expression .
Comparison with Similar Compounds
1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine is unique due to its fluorinated fatty acid chain. Similar compounds include:
Dipalmitoylphosphatidylcholine (DPPC): Lacks the fluorine atom and does not form interdigitated bilayers as readily.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): Contains an unsaturated fatty acid chain, leading to different membrane properties.
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC): Features a polyunsaturated fatty acid chain, affecting its biophysical characteristics.
The fluorinated analog’s ability to form interdigitated bilayers and its enhanced NMR properties distinguish it from these similar compounds .
Properties
Molecular Formula |
C40H79FNO8P |
|---|---|
Molecular Weight |
752.0 g/mol |
IUPAC Name |
[(2R)-2-(16-fluorohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H79FNO8P/c1-5-6-7-8-9-10-11-13-16-19-22-25-28-31-39(43)47-36-38(37-49-51(45,46)48-35-34-42(2,3)4)50-40(44)32-29-26-23-20-17-14-12-15-18-21-24-27-30-33-41/h38H,5-37H2,1-4H3/t38-/m1/s1 |
InChI Key |
GFHJCDJVUAFINE-KXQOOQHDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCF |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)


![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)
![[2-(1-Propynylsulfonyl)ethyl]benzene](/img/structure/B11939986.png)








